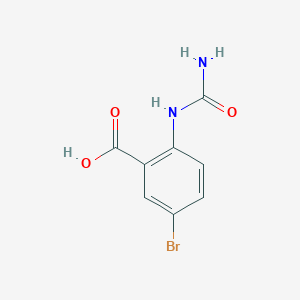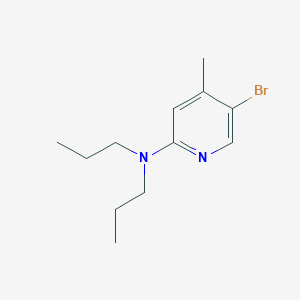
Acide 5-bromo-2-(carbamoylamino)benzoïque
Vue d'ensemble
Description
5-Bromo-2-(carbamoylamino)benzoic acid is an organic compound with the molecular formula C8H7BrN2O3 and a molecular weight of 259.06 g/mol.
Applications De Recherche Scientifique
5-Bromo-2-(carbamoylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is being explored for its potential therapeutic applications, including as a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
Target of Action
It is known that similar compounds are key intermediates in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
Based on its structural similarity to other sglt2 inhibitors, it is likely that it binds to the sglt2 protein in the kidneys, inhibiting the reabsorption of glucose and thereby reducing blood glucose levels .
Biochemical Pathways
As a potential sglt2 inhibitor, it would be expected to impact glucose metabolism by reducing renal glucose reabsorption and increasing urinary glucose excretion .
Result of Action
If it acts as an sglt2 inhibitor, it would be expected to lower blood glucose levels by increasing urinary glucose excretion .
Méthodes De Préparation
The preparation of 5-Bromo-2-(carbamoylamino)benzoic acid involves several synthetic routes. One common method includes the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, followed by hydrolysis in the presence of alkali to generate 5-bromo-2-chlorobenzoate. Finally, a contact reaction with protonic acid yields 5-bromo-2-chlorobenzoic acid . This compound can also be synthesized through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Analyse Des Réactions Chimiques
5-Bromo-2-(carbamoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: It can participate in substitution reactions, such as Suzuki–Miyaura coupling, which is widely used for carbon–carbon bond formation. Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(carbamoylamino)benzoic acid can be compared with other similar compounds such as:
2-Bromo-5-methoxybenzoic acid: Used in the synthesis of urolithin derivatives.
5-Bromo-2-chlorobenzoic acid: Used in electroinduced dehalogenation reactions.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A key intermediate for the synthesis of SGLT2 inhibitors
Propriétés
IUPAC Name |
5-bromo-2-(carbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c9-4-1-2-6(11-8(10)14)5(3-4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBBPPGNIRGLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)
![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)

![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)

![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)

![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)
